
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound found in the human body. SAMe has been extensively studied for its potential therapeutic benefits in various conditions, including depression, osteoarthritis, and liver disease.
Mécanisme D'action
SAMe is involved in numerous biochemical pathways in the body, including methylation reactions, neurotransmitter synthesis, and polyamine synthesis. SAMe is also a potent antioxidant and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
SAMe has numerous biochemical and physiological effects in the body. SAMe is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. SAMe also plays a role in the synthesis of polyamines, which are involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
SAMe has several advantages for lab experiments. SAMe is readily available and can be easily synthesized or obtained from natural sources. SAMe is also stable and can be stored for extended periods without degradation.
However, SAMe also has several limitations for lab experiments. SAMe can be expensive, which may limit its use in certain experiments. SAMe can also be difficult to work with due to its high polarity and reactivity.
Orientations Futures
There are several future directions for SAMe research. One potential direction is the development of novel SAMe analogs with improved pharmacokinetic properties. Another potential direction is the investigation of SAMe's potential benefits in other conditions, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, SAMe is a naturally occurring compound with numerous potential therapeutic benefits. SAMe has been extensively studied for its potential benefits in depression, osteoarthritis, and liver disease. SAMe is involved in numerous biochemical pathways in the body and has several advantages and limitations for lab experiments. There are several future directions for SAMe research, including the development of novel SAMe analogs and investigation of SAMe's potential benefits in other conditions.
Applications De Recherche Scientifique
SAMe has been extensively studied for its potential therapeutic benefits in various conditions. One of the most well-studied applications of SAMe is in the treatment of depression. Several clinical trials have demonstrated that SAMe is as effective as standard antidepressant medications in treating depression, with fewer side effects.
SAMe has also been studied for its potential benefits in osteoarthritis. Several clinical trials have demonstrated that SAMe can reduce pain and improve joint function in individuals with osteoarthritis.
SAMe has also been studied for its potential benefits in liver disease. SAMe has been shown to improve liver function and reduce inflammation in individuals with liver disease.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-11-9-15(10-12(2)16(11)18)22-13(3)17(21)19-14-5-7-20(4)8-6-14/h9-10,13-14H,5-8H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUXMEYPIYGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



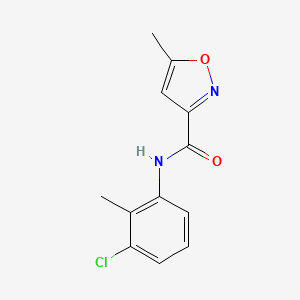
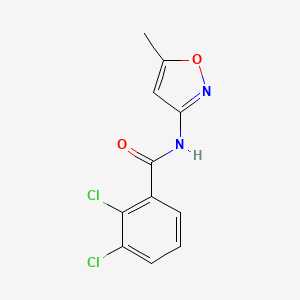

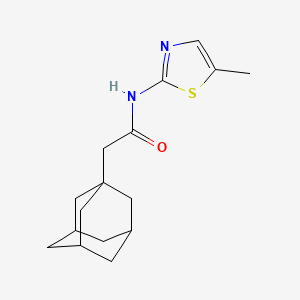
![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
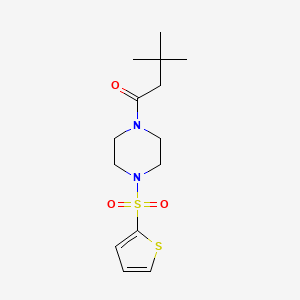
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
![N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)

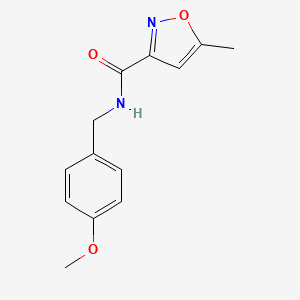
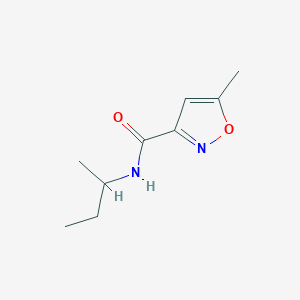

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)